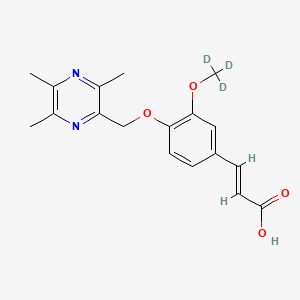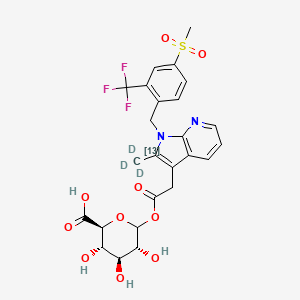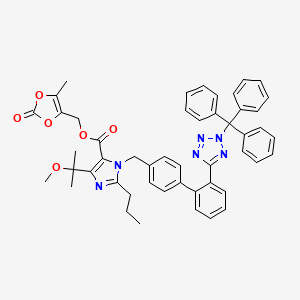
(R)-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate is a complex organic compound that serves as an intermediate in various chemical syntheses. It is particularly noted for its role in the synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol, which is used in studies involving platelet-derived growth factor and diacylglycerol phosphorylation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate typically involves multiple steps. One common method includes the esterification of ®-2-Hydroxy-3-(stearoyloxy)propane-1-sulfonate with triethylsilyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is involved in studies related to platelet-derived growth factor and diacylglycerol phosphorylation.
Industry: The compound is used in the production of surfactants and other industrial chemicals
Wirkmechanismus
The mechanism by which ®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a protein kinase C activator, influencing various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Prop-1-en-2-yloxy)-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate: This compound is an intermediate for the synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol.
N,N-dimethyl-3-(triethylsilyl)propane-1-amine: Used in the synthesis of surfactants.
Uniqueness
What sets ®-2-Hydroxy-3-(stearoyloxy)propane-1-(triethylsilyl)sulfonate apart is its specific role in biochemical studies involving platelet-derived growth factor and its potential as a protein kinase C activator.
Eigenschaften
Molekularformel |
C27H56O7SSi |
|---|---|
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-triethylsilyloxysulfonyloxypropyl] octadecanoate |
InChI |
InChI=1S/C27H56O7SSi/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(29)32-24-26(28)25-33-35(30,31)34-36(6-2,7-3)8-4/h26,28H,5-25H2,1-4H3/t26-/m1/s1 |
InChI-Schlüssel |
FNEYJNNIXLTWMH-AREMUKBSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COS(=O)(=O)O[Si](CC)(CC)CC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COS(=O)(=O)O[Si](CC)(CC)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
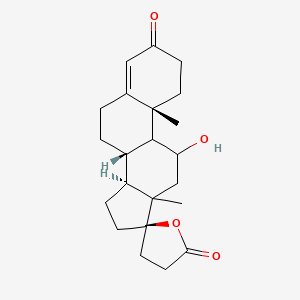
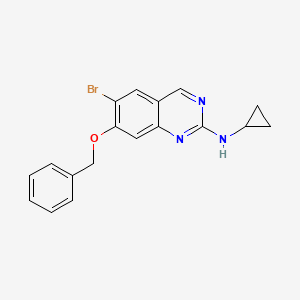
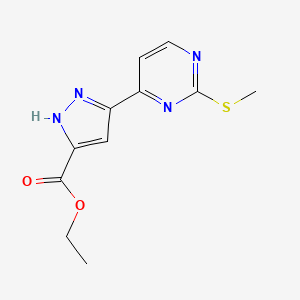
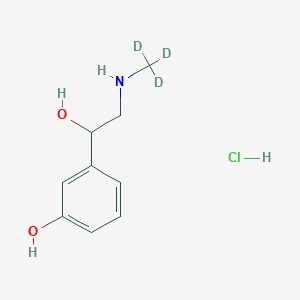


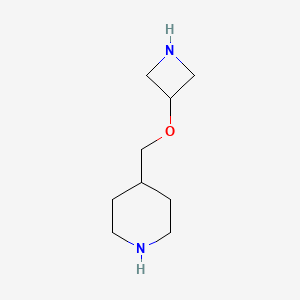
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
